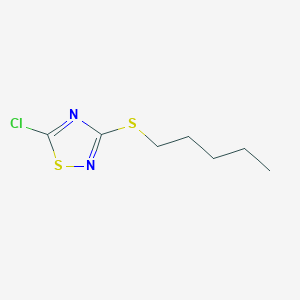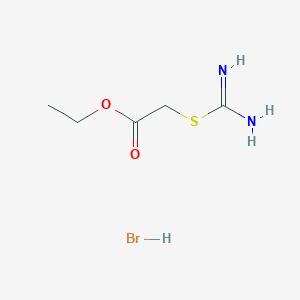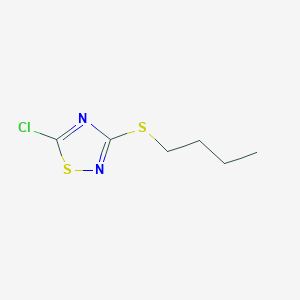
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole (5-CPS) is a small molecule that has been studied extensively for its potential applications in a variety of scientific fields. 5-CPS is a sulfur-containing heterocyclic compound that has a wide range of biological activities, including antiviral and antifungal activity. It is also known for its ability to act as an antioxidant and for its potential to act as a chemopreventive agent. 5-CPS has been studied extensively for its potential applications in a variety of scientific fields, including biomedical, pharmaceutical, and agricultural research.
Mecanismo De Acción
The exact mechanism of action of 5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole is not yet fully understood. It is believed that this compound interacts with various proteins and enzymes in the body, such as cytochrome P450 enzymes, which are involved in drug metabolism. It is also believed that this compound interacts with various receptors in the body, such as the estrogen receptor and the androgen receptor, which are involved in hormone signaling. Additionally, this compound is believed to act as an antioxidant, which can help to protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have antiviral and antifungal activity, and it has been studied for its potential to act as an antioxidant and as a chemopreventive agent. This compound has also been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been found to have the potential to act as an enzyme inhibitor, as well as for its potential to act as a ligand for various receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, this compound is not toxic and is generally considered to be safe for laboratory use. However, one of the main limitations of using this compound in laboratory experiments is that it is not soluble in organic solvents, which can limit its use in certain applications.
Direcciones Futuras
Given the potential of 5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole to act as an antiviral, antifungal, antioxidant, chemopreventive, and enzyme inhibitor, there are a number of potential future directions for this compound research. These include further research into the mechanism of action of this compound, as well as research into the potential of this compound to act as a drug delivery system, a stabilizer for proteins, or a ligand for various receptors. Additionally, further research into the potential of this compound to act as an anti-inflammatory or anti-cancer agent is warranted. Finally, further research into the potential of this compound to be used in drug design and development is also necessary.
Métodos De Síntesis
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole can be synthesized using a variety of methods. The most common method is the reaction of this compound with an alkyl halide in the presence of an acid catalyst. The reaction is typically carried out in an aqueous solution at room temperature and can be completed in a few hours. Other methods of synthesis include the reaction of this compound with an alkyl halide in the presence of an acid catalyst, or the reaction of this compound with an alkyl halide in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole has been studied extensively for its potential applications in a variety of scientific fields, including biomedical, pharmaceutical, and agricultural research. This compound has been found to have antiviral and antifungal activity, and it has been studied for its potential to act as an antioxidant and as a chemopreventive agent. This compound has also been studied for its potential to act as an enzyme inhibitor, as well as for its potential to act as a ligand for various receptors. Additionally, this compound has been studied for its potential to act as a stabilizer for proteins, as well as for its potential to act as a drug delivery system.
Propiedades
IUPAC Name |
5-chloro-3-pentylsulfanyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S2/c1-2-3-4-5-11-7-9-6(8)12-10-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTAMUYUOHNZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349933.png)
![({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349937.png)
![{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349943.png)
![({[3,5-Bis(trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349951.png)
![5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349958.png)
![5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349963.png)

![5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349970.png)
![5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349978.png)
![5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349991.png)

![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)
![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)
![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)